4-Bromo-2,5-dimethyl-1H-imidazole
Overview
Description
4-Bromo-2,5-dimethyl-1H-imidazole is a heterocyclic compound featuring a bromine atom and two methyl groups attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and methyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethyl-1H-imidazole typically involves the bromination of 2,5-dimethyl-1H-imidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: For industrial-scale production, a cost-effective and scalable method has been developed. This method involves the selective bromination of 2,5-dimethyl-1H-imidazole using isopropylmagnesium chloride to avoid regioisomer formation issues . This approach ensures high yield and commercial viability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2,5-dimethyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are ongoing and vary based on the specific derivative and application .
Comparison with Similar Compounds
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
- Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate
Comparison: 4-Bromo-2,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of a single bromine atom allows for selective substitution reactions, whereas compounds with multiple bromine atoms may exhibit different reactivity profiles .
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-3-5(6)8-4(2)7-3/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFNRJCHIWPIPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049118-07-1 | |
Record name | 4-bromo-2,5-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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